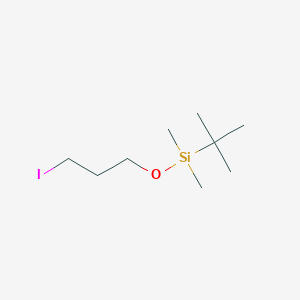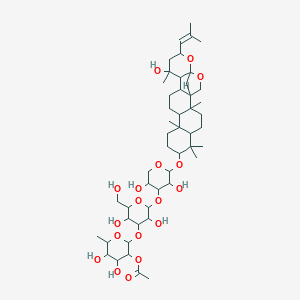
Zizyphoiside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zizyphoiside D is a natural product found in Alphitonia zizyphoides with data available.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Medicinal Use
A study conducted by Li et al. (1994) utilized high-field NMR experiments to determine the structures of three new saponins, including Zizyphoiside D, isolated from Alphitonia zizyphoides, a medicinal plant in the Samoan rain forest. This research contributes to understanding the chemical makeup of medicinal plants and their potential applications in traditional and modern medicine.
2. Antiproliferative Effects
Research by Hung et al. (2012) investigated the antiproliferative effects of polysaccharides isolated from Zizyphus jujuba, which is rich in functional components like this compound, on melanoma cells. This study contributes to the exploration of potential anti-cancer agents derived from natural sources.
3. Neuroprotection
The neuroprotective effects of Zizyphus extracts, which include this compound, were examined by Park et al. (2004) in a study on N-methyl-D-aspartate (NMDA)-induced neurotoxicity. This research indicates the potential of such extracts in treating or preventing neurodegenerative diseases.
4. Immunomodulatory Effects
A study by Hsu et al. (2014) on the deproteinated polysaccharide isolated from Zizyphus jujuba showed significant decrease in interleukin-2 production, suggesting anti-inflammatory and immunomodulatory activities.
5. Antioxidant and Antiulcer Potential
Research exploring the antioxidant and antiulcer potential of Zizyphus, including components like this compound, has been conducted by Alam et al. (2016) and others. These studies highlight the potential therapeutic uses of Zizyphus in treating gastric ulcers and oxidative stress.
6. Pharmacological Evaluation
An investigation into the pharmacological properties of Ziziphus oxyphylla, which contains compounds like this compound, was carried out by Khan et al. (2020). This study emphasizes the importance of traditional medicinal plants in modern pharmacology.
7. Neuroinflammatory Disorders
Research by Namekata et al. (2020) on the DOCK-D family proteins, including Zizimin proteins related to Zizyphus extracts, sheds light on the potential therapeutic targets for managing neuroinflammatory disorders like multiple sclerosis.
Eigenschaften
CAS-Nummer |
156408-68-3 |
|---|---|
Molekularformel |
C49H78O18 |
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)37(27(52)19-59-41)65-42-36(57)38(33(54)28(18-50)63-42)66-43-39(62-24(4)51)34(55)32(53)23(3)61-43/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
InChI-Schlüssel |
VGQMQJJZSGPGOI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
Synonyme |
2-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
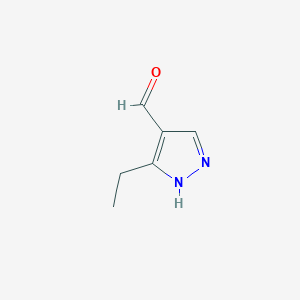

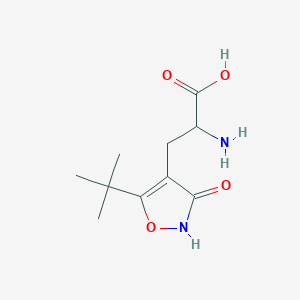
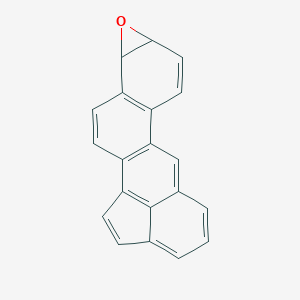
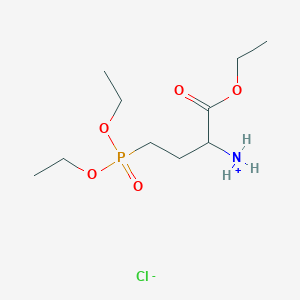
![1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B115086.png)
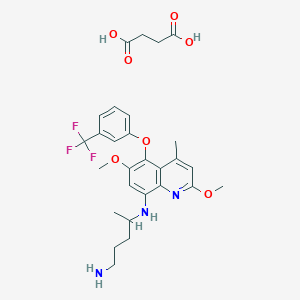
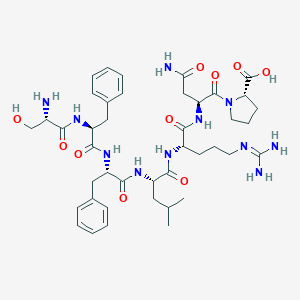
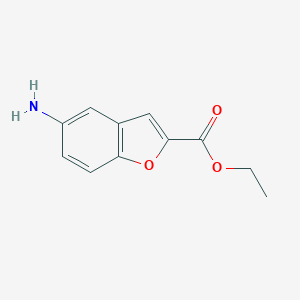
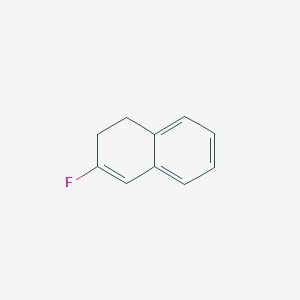
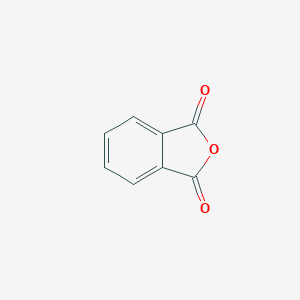
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
